molecular formula C7H12Cl2N2S B1590244 1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride CAS No. 82586-71-8

1-(4-(chloromethyl)thiazol-2-yl)-N,N-dimethylmethanamine hydrochloride

Cat. No. B1590244
Key on ui cas rn: 82586-71-8
M. Wt: 227.15 g/mol
InChI Key: VJJZXQCIDAQYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04468517

Procedure details

To the solution from Example 13 above was added 56.7 g. of 2-aminoethanethiol, hydrochloride. The mixture was then heated and stirred, and distilled. The distillation was stopped when the pot temperature reached 133°, after 22 ml. of organic and 115 ml. of aqueous distillate had been received. To the residue remaining in the distillation flask was added 100 ml. of deionized water, 100 ml. of dichloromethane, and 100 ml. of 50% aqueous sodium hydroxide, dropwise with ice bath cooling. The mixture was then filtered, and the filter cake was washed with dichloromethane. The aqueous layer of the filtrate was extracted twice with 100 ml. portions of dichloromethane, and then the organic layers were combined, dried over sodium sulfate and filtered. The filtrate was evaporated to dryness under vacuum to obtain 97.7 g. of the desired product, which was identified as being 79.8% pure by gas chromatography, using a 2 mm. by 6-foot column of Gaschrom-Q (Applied Science Co.) containing 10% of OV-210 (Ohio Valley Chemical Co.) using 25 ml./min. of helium as the carrier at 170° isothermal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[N:5]=[C:6]([CH2:9][N:10]([CH3:12])[CH3:11])[S:7][CH:8]=1.Cl.[NH2:14][CH2:15][CH2:16][SH:17]>>[NH2:14][CH2:15][CH2:16][S:17][CH2:3][C:4]1[N:5]=[C:6]([CH2:9][N:10]([CH3:12])[CH3:11])[S:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC=1N=C(SC1)CN(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCS

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
The distillation
CUSTOM
Type
CUSTOM
Details
reached 133°
ADDITION
Type
ADDITION
Details
was added 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
of 50% aqueous sodium hydroxide, dropwise with ice bath cooling
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer of the filtrate was extracted twice with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 97.7 g

Outcomes

Product
Name
Type
product
Smiles
NCCSCC=1N=C(SC1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.